molecular formula C13H11Cl2N5 B2512370 N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869073-40-5

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2512370
CAS No.: 869073-40-5
M. Wt: 308.17
InChI Key: YNSPTTGNGBLDCO-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

Target of Action

The primary target of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the serine/threonine protein kinase B (PKB), also known as Akt . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating cell growth and survival .

Mode of Action

N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interacts with its target, PKB, in an ATP-competitive manner . It inhibits the kinase activity of PKB, thereby disrupting the PI3K signaling pathway . This results in the modulation of several downstream substrates, including GSK3β, FKHRL1, BAD, and mTOR .

Biochemical Pathways

The inhibition of PKB by N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects the PI3K-PKB-mTOR pathway . This pathway is involved in promoting cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . Therefore, the compound’s action can lead to the disruption of these processes.

Pharmacokinetics

The pharmacokinetic properties of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are characterized by its rapid clearance and low oral bioavailability . This is due to the metabolism of compounds containing 4-amino-4-benzylpiperidines in vivo . Variations in the linker group between the piperidine and the lipophilic substituent can lead to the identification of potent and orally bioavailable inhibitors of pkb .

Result of Action

The molecular and cellular effects of N-[(2,4-dichlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action include the inhibition of cell proliferation and survival, as well as the modulation of biomarkers of signaling through PKB . In addition, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with certain enzymes and proteins, potentially influencing biochemical reactions . For instance, it has been found that similar compounds can act as ATP-competitive inhibitors, showing selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, similar compounds have shown anti-proliferative activities against leukemia cell lines .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can maintain antimicrobial activity for 5 to 10 minutes after application .

Dosage Effects in Animal Models

It is known that similar compounds have shown protective effects against cerebral injury by suppressing neuroinflammation .

Metabolic Pathways

It is known that similar compounds are involved in the metabolism of 2,4-dichlorobenzyl alcohol .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized within specific compartments or organelles .

Preparation Methods

The synthesis of N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as ultrasonic-assisted synthesis and the use of modified montmorillonite catalysts to enhance yield and selectivity .

Chemical Reactions Analysis

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

N-(2,4-dichlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which confers distinct biological activities and therapeutic potential.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-20-13-10(6-19-20)12(17-7-18-13)16-5-8-2-3-9(14)4-11(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSPTTGNGBLDCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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